1-Chloro-3-methyl-2-butene
Overview
Description
1-Chloro-3-methyl-2-butene is a chlorinated hydrocarbon that is structurally related to butadiene and isoprene derivatives. It is a compound of interest due to its potential as a functionalized isoprene unit and its relevance in various chemical reactions and polymerization processes.
Synthesis Analysis
The synthesis of related chlorinated butenes has been explored through electrooxidative methods. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared with a good yield by electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene . This process was conducted at room temperature using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4, with platinum foils as electrodes. The functional group present in the molecule significantly affects the outcome of the reaction, leading to various products .
Molecular Structure Analysis
The molecular structure of 3-chloro-1-butene, a compound similar to 1-Chloro-3-methyl-2-butene, has been studied using electron diffraction and computational methods. The most stable conformer has a hydrogen atom eclipsing the double bond, and the presence of other conformers has been suggested . These studies provide insights into the conformational preferences of chlorinated butenes, which are important for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of chlorinated butenes can be quite diverse. For example, the reaction of disilyne with cis- and trans-butenes resulted in stereospecific addition, producing cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes . This indicates that chlorinated butenes can participate in cycloaddition reactions, which are useful in synthetic chemistry. Additionally, the bioactivation of 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, involves conversion to chlorinated epoxides and ketones mediated by cytochrome P450s . This bioactivation is relevant for understanding the metabolic pathways and potential toxicity of chlorinated butenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes are influenced by their molecular structure. The electron diffraction study of 3-chloro-1-butene revealed specific bond lengths and angles that define its geometry . These structural parameters are crucial for predicting the physical properties such as boiling point, solubility, and reactivity. The cationic polymerization of 3-chloro-3-methyl-1-butene showed that the polymer structure is affected slightly by temperature changes, indicating the stability of the resulting polymer .
Scientific Research Applications
Electrochemical Preparations and Reactions
- 1-Chloro-3-methyl-2-butene is used in electrooxidative chlorination reactions. For instance, Uneyama et al. (1983) demonstrated its role in the preparation of functionalized isoprene units, highlighting its utility in organic synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Catalysis and Isomerization
- It acts as a substrate in catalyzed reactions. For instance, Freidlin, Kopyttsev, and Nazarova (1973) explored its role in hydrogenation and isomerization processes, indicating its versatility in chemical transformations (Freidlin, Kopyttsev, & Nazarova, 1973).
Polymerization Studies
- The compound is involved in polymerization studies. Kennedy, Borzel, Naegele, and Squires (1966) investigated its cationic polymerization, providing insights into polymer chemistry and structure (Kennedy, Borzel, Naegele, & Squires, 1966).
Reaction Mechanism Investigations
- It is used in studies investigating reaction mechanisms. For example, Verkade, Vries, and Wepster (2010) examined its reaction with alkali metals in liquid ammonia, contributing to the understanding of organic reaction pathways (Verkade, Vries, & Wepster, 2010).
Environmental Chemistry Research
- In environmental chemistry, its reactions with chlorine atoms were studied by Ezell et al. (2002), which has implications for understanding atmospheric chemistry and pollutant behavior (Ezell et al., 2002).
Advanced Material Synthesis
- The compound also finds applications in the synthesis of advanced materials. Kinjo et al. (2007) explored its reactivity towards π-bonds, contributing to the field of material science (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Intermediary in Organic Synthesis
- It serves as an intermediate in various organic syntheses. For instance, Lisowski, Duncan, Ranieri, Heard, Setser, and Holmes (2010) used it to study the interchange isomerization mechanism, which is vital in synthetic chemistry (Lisowski, Duncan, Ranieri, Heard, Setser, & Holmes, 2010).
Investigation of Reaction Kinetics
- Its role in examining reaction kinetics is evident in studies like that by Kaiser, Donahue, Pala, Wallington, and Hurley (2007), who investigated its reactions with chlorine atoms, providing insights into kinetic processes (Kaiser, Donahue, Pala, Wallington, & Hurley, 2007).
Safety And Hazards
1-Chloro-3-methyl-2-butene is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
1-chloro-3-methylbut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQKGNGJVZKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060120 | |
Record name | 2-Butene, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
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Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1-Chloro-3-methyl-2-butene | |
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Boiling Point |
109 °C @ 760 MM HG | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9273 @ 20 °C/4 °C | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Chloro-3-methyl-2-butene | |
CAS RN |
503-60-6 | |
Record name | 1-Chloro-3-methyl-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-3-methyl-2-butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503606 | |
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Record name | 2-Butene, 1-chloro-3-methyl- | |
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Record name | 2-Butene, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
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Record name | 1-chloro-3-methylbut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.248 | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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